2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
This compound is a sulfanyl-acetamide derivative featuring a 4-fluorophenyl-substituted dihydropyrazine core and a 3-methoxyphenyl acetamide moiety. Its structure combines electron-withdrawing (fluorophenyl, oxo) and electron-donating (methoxyphenyl) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-16-4-2-3-14(11-16)22-17(24)12-27-18-19(25)23(10-9-21-18)15-7-5-13(20)6-8-15/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKKVRVWEXQUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazine ring: This can be achieved by the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrazine derivative.
Thioether formation: The thiol group is introduced via a nucleophilic substitution reaction with a suitable thiol reagent.
Acetamide formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrazine ring can participate in hydrogen bonding or π-π interactions. The methoxyphenyl group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazine/Phenyl Rings
- Target Compound :
- Pyrazine ring: 4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazine.
- Acetamide group: N-(3-methoxyphenyl).
Analog 1 (BG13468, CAS 899988-00-2) :
- Pyrazine ring: 4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazine.
- Acetamide group: N-[(3-methoxyphenyl)methyl].
- Key Differences : Chloro and methoxy substituents on the phenyl ring enhance lipophilicity compared to the target’s fluorophenyl group. The benzyl-linked acetamide in BG13468 may reduce metabolic stability relative to the target’s direct N-(3-methoxyphenyl) attachment .
- Analog 2 (2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide): Core structure: Aminophenyl-sulfanyl group instead of dihydropyrazine. Acetamide group: N-(4-methoxyphenyl).
Pharmacophore Comparison with Heterocyclic Derivatives
- Compound 20 (): Structure: 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide. Key Differences: Incorporates a piperazine-thiazole scaffold instead of dihydropyrazine. The fluorophenyl group is retained, but the thiazole ring may enhance π-π stacking interactions.
Physicochemical Data (Inferred from Analogs)
Antimicrobial Potential
- Analog 2 exhibited antimicrobial activity due to its sulfanyl-acetamide backbone and hydrogen-bonding capacity . The target compound’s dihydropyrazine core may enhance binding to microbial enzymes, though experimental validation is needed.
Enzyme Inhibition
- The target’s fluorophenyl group could similarly modulate enzyme active sites .
Biological Activity
The compound 2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 339.37 g/mol. The structure features a pyrazinyl moiety linked to a sulfanyl group and an acetanilide derivative, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in vitro.
- Anti-inflammatory Properties : Studies suggest it may inhibit pro-inflammatory cytokines, which are crucial in conditions like rheumatoid arthritis.
- Antitumor Effects : Preliminary data indicate cytotoxicity against certain cancer cell lines.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Inflammatory Pathways : It appears to downregulate NF-kB signaling, leading to decreased expression of inflammatory cytokines such as TNF-α and IL-6.
- Modulation of Oxidative Stress : The compound may enhance the activity of endogenous antioxidant enzymes, thereby mitigating oxidative damage.
Case Study 1: Anti-inflammatory Effects
A study conducted on rat models of adjuvant-induced arthritis demonstrated that treatment with the compound resulted in a significant reduction in paw swelling and joint stiffness. The administration led to decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin levels, suggesting its effectiveness in managing inflammatory responses .
Case Study 2: Antioxidant Activity
In another experimental setup, the compound was evaluated for its antioxidant potential. Results indicated that it significantly reduced lipid peroxidation levels in cell cultures exposed to oxidative stress. This effect was attributed to its ability to scavenge free radicals effectively .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
